![molecular formula C21H16ClFN4O2S B2705122 5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol CAS No. 1226437-50-8](/img/structure/B2705122.png)
5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and diverse potential applications. The presence of different functional groups within its structure, including a benzyl group, a chlorofluorophenyl group, and an oxadiazole ring, contributes to its versatility and potential utility in chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol typically involves multi-step organic reactions, combining various intermediates through a series of controlled conditions:
Synthesis of 1,2,4-oxadiazole intermediates: : The preparation starts with the formation of the oxadiazole ring, achieved by cyclization reactions involving acylhydrazines and carboxylic acids under dehydrating conditions.
Formation of the chlorofluorophenyl derivative:
Attachment of the pyrimidinol core: : The final step involves coupling the substituted oxadiazole intermediate with a pyrimidinol derivative under conditions that promote the formation of carbon-sulfur bonds, often requiring catalysts and specific temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can involve continuous flow processes, scaling up the reactions under optimal conditions identified during lab-scale synthesis. The use of high-pressure reactors, automated control systems, and purification techniques such as crystallization and chromatography ensures consistency and purity in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: : Can lead to the formation of sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to amines.
Substitution: : Halogen atoms can be replaced with other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reducing Agents: : Palladium on carbon, sodium borohydride.
Substitution Conditions: : Often carried out in polar aprotic solvents like dimethyl sulfoxide with bases such as potassium carbonate.
Major Products
Oxidation Products: : Sulfoxide or sulfone derivatives.
Reduction Products: : Amines.
Substitution Products: : Depending on the substituent, varied organofluorine compounds.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol has shown promise in numerous research domains:
Chemistry: : As a building block for the synthesis of more complex molecules in medicinal chemistry.
Biology: : Potential as an enzyme inhibitor or a molecular probe in biochemical assays.
Medicine: : Investigated for potential therapeutic applications in targeting specific biochemical pathways or diseases.
Industry: : Possible applications in material sciences for the development of novel polymers or as intermediates in agrochemical production.
Wirkmechanismus
The mechanism by which 5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol exerts its effects often involves its interaction with specific molecular targets:
Enzyme Inhibition: : May bind to active sites of enzymes, blocking their activity.
Pathway Modulation: : Interacts with cellular pathways, influencing signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar functionalities, 5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol stands out due to its unique substitution pattern and the presence of multiple reactive sites.
Similar Compounds
Benzyl-substituted pyrimidinols
Chlorofluorophenyl oxadiazoles
Sulfanyl-bridged heterocycles
Hope that scratches the itch. Anything else on your mind?
Eigenschaften
IUPAC Name |
5-benzyl-2-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-12-15(9-13-5-3-2-4-6-13)20(28)26-21(24-12)30-11-18-25-19(27-29-18)14-7-8-16(22)17(23)10-14/h2-8,10H,9,11H2,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJNXQCBNLNFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)Cl)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
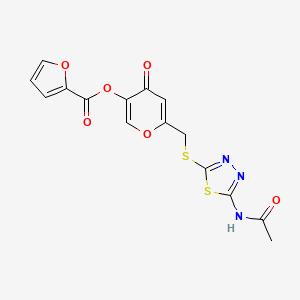

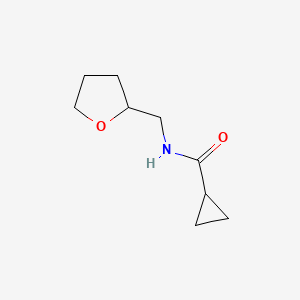
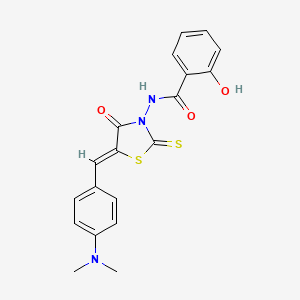
![N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2705048.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2705051.png)
![2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2705054.png)
![4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2705055.png)
![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2705057.png)
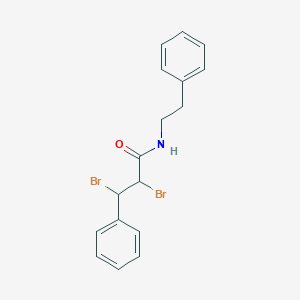
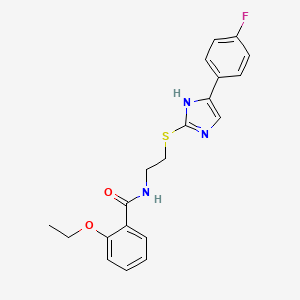
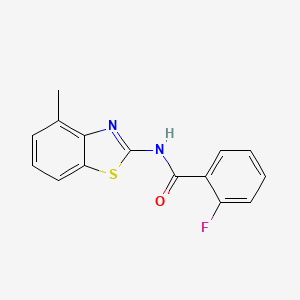
![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)
